![molecular formula C18H19BO2S B6168992 4,4,5,5-tetramethyl-2-{8-thiatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1,3,2-dioxaborolane CAS No. 890042-21-4](/img/no-structure.png)

4,4,5,5-tetramethyl-2-{8-thiatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

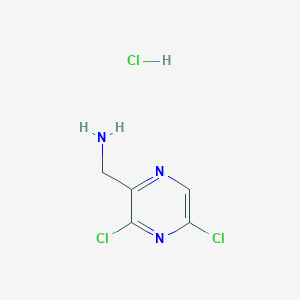

The compound “4,4,5,5-tetramethyl-2-{8-thiatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1,3,2-dioxaborolane” is a chemical compound with the CAS number 890042-21-4 . It is a boronic ester derivative .

Molecular Structure Analysis

The molecular structure of this compound includes a boronic ester group attached to a complex cyclic system . The exact 3D structure might be available in chemical databases .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

The compound 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane has been synthesized through rhodium-catalyzed hydroboration, demonstrating its potential in organic synthesis and molecular structure studies (Coombs et al., 2006).

Organic Synthesis Applications

It plays a significant role in the field of organic synthesis. For instance, the study of the reactions of the 13-thiabicyclo[8.2.1]-5-tridecene ring system under ultraviolet irradiation showcases the compound's utility in creating diverse organic structures (Block & Ahmad, 1985).

Development as a Building Block

The compound serves as a new building block for the synthesis of biologically active derivatives, as demonstrated in the alternative synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).

Inhibitory Activity Studies

Research on 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes has revealed their inhibitory activity against serine proteases, including thrombin, highlighting the compound's potential in biochemical applications (Spencer et al., 2002).

Nanoparticle and Polymer Applications

The compound's utility in creating enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks has been documented, showcasing its relevance in nanotechnology and polymer science (Fischer et al., 2013).

Applications in Detection and Sensing

A derivative of this compound has been used to create a new 4-substituted pyrene, which shows outstanding sensitivity and selectivity for H2O2 detection in living cells, indicating its significant potential in biological sensing and imaging (Nie et al., 2020).

Safety and Hazards

Mecanismo De Acción

Mode of Action

The compound contains a boronate ester group, which is known to interact with various biological molecules through covalent bonding .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Boron-containing compounds are known to play roles in various biochemical processes, including signal transduction, enzyme catalysis, and cell structure maintenance .

Pharmacokinetics

The presence of the boronate ester group could potentially affect its absorption, distribution, metabolism, and excretion .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the stability of the boronate ester group can be affected by pH .

Disclaimer: This information is based on the current state of scientific knowledge and may be subject to future revisions as new research findings emerge .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the 8-thiatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl moiety, followed by the coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.", "Starting Materials": [ "4-methyl-2-cyclohexen-1-one", "2-methylcyclohexanone", "2-methylcyclohexanone oxime", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone ox | |

Número CAS |

890042-21-4 |

Nombre del producto |

4,4,5,5-tetramethyl-2-{8-thiatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1,3,2-dioxaborolane |

Fórmula molecular |

C18H19BO2S |

Peso molecular |

310.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![triphenyl[(triphenylphosphaniumyl)oxy]phosphanium ditrifluoromethanesulfonate](/img/structure/B6168943.png)